molecular formula C8H7ClN2O2S B3036563 5-(Carbamothioylamino)-2-chlorobenzoic acid CAS No. 361365-15-3

5-(Carbamothioylamino)-2-chlorobenzoic acid

Cat. No. B3036563
CAS RN: 361365-15-3
M. Wt: 230.67 g/mol
InChI Key: DQHMKUUXHZHRLI-UHFFFAOYSA-N
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Description

Amino acids are fundamental units of proteins and play crucial roles in various biological processes . They have a general structure that includes a carboxyl group and an amino group, both bonded to the α-carbon atom .


Synthesis Analysis

The synthesis of amino acid derivatives often involves reactions with various reagents. For instance, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .


Molecular Structure Analysis

The structure of a protein or peptide can be determined by identifying the amino acids present, their quantities, and their sequence in the peptide chain . Techniques such as high-pressure liquid chromatography (HPLC) or ion-exchange chromatography are used for this purpose .


Chemical Reactions Analysis

Amino acids undergo various chemical reactions. For instance, the peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .


Physical And Chemical Properties Analysis

Amino acids have unique physical and chemical properties. For instance, 5-Aminolevulinic acid is a very hydrophobic molecule, practically insoluble in water, and relatively neutral .

Mechanism of Action

Amino acids like δ-Aminolevulinic acid play a role in biological processes such as the synthesis of heme in mammals and chlorophyll in plants . They are also used in photodynamic detection and surgery of cancer .

Safety and Hazards

Safety data sheets provide information on the safety and hazards of chemicals. For instance, the safety data sheet for Amino Acid Mixture indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Research on amino acids continues to evolve. For instance, stable isotope ratios of individual amino acids are being used to obtain more detailed and robust insights into trophic level and resource use . This approach holds promise for future research in dietary composition .

properties

IUPAC Name

5-(carbamothioylamino)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c9-6-2-1-4(11-8(10)14)3-5(6)7(12)13/h1-3H,(H,12,13)(H3,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHMKUUXHZHRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Carbamothioylamino)-2-chlorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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